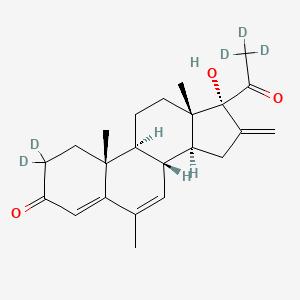
Topoisomerase II|A-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Topoisomerase II|A-IN-3 is a compound that targets topoisomerase II, an essential enzyme involved in DNA replication, transcription, and chromosome segregation. Topoisomerase II is crucial for managing DNA tangles and supercoils by cutting both strands of the DNA helix simultaneously and then rejoining them.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Topoisomerase II|A-IN-3 typically involves multi-step organic synthesisCommon reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical modifications .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Topoisomerase II|A-IN-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups introduced or modified. These products are typically characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and chromatography .
Scientific Research Applications
Topoisomerase II|A-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study DNA topology and the mechanisms of topoisomerase II.
Biology: Employed in research on DNA replication, transcription, and chromosome segregation.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit topoisomerase II, leading to DNA damage and cell death in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents .
Mechanism of Action
Topoisomerase II|A-IN-3 exerts its effects by binding to topoisomerase II and stabilizing the enzyme-DNA cleavage complex. This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA breaks and ultimately cell death. The molecular targets of this compound include the ATPase domain and the DNA cleavage-rejoining core of topoisomerase II. The pathways involved in its mechanism of action include the induction of DNA damage response and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Etoposide: A well-known topoisomerase II inhibitor used in cancer therapy.
Doxorubicin: Another topoisomerase II inhibitor with broad anticancer activity.
Mitoxantrone: A topoisomerase II inhibitor used in the treatment of certain types of cancer
Uniqueness
Topoisomerase II|A-IN-3 is unique due to its specific binding affinity and selectivity for topoisomerase II. It has shown promising results in preclinical studies, demonstrating potent anticancer activity with potentially fewer side effects compared to other topoisomerase II inhibitors .
Properties
Molecular Formula |
C29H20N6O2S |
|---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
N-[5-(1H-indol-2-yl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxamide |
InChI |
InChI=1S/C29H20N6O2S/c1-37-18-12-10-16(11-13-18)25-26-20(19-7-3-5-9-22(19)31-26)15-23(32-25)27(36)33-29-35-34-28(38-29)24-14-17-6-2-4-8-21(17)30-24/h2-15,30-31H,1H3,(H,33,35,36) |
InChI Key |
LLQVYDJGSVIJDS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C(=CC(=N2)C(=O)NC4=NN=C(S4)C5=CC6=CC=CC=C6N5)C7=CC=CC=C7N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


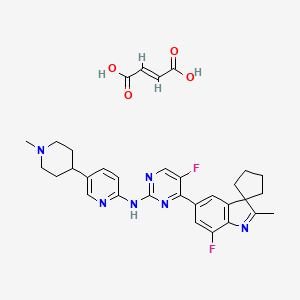
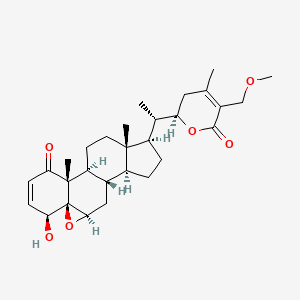
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(6-chloropurin-9-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12406977.png)
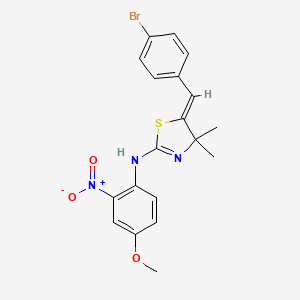
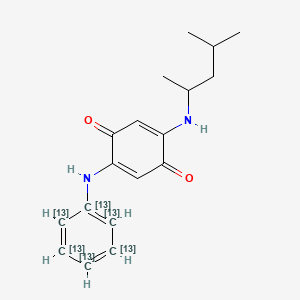


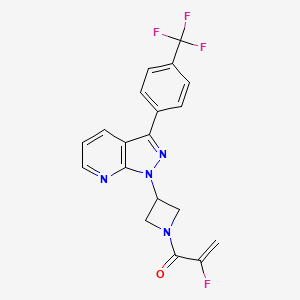

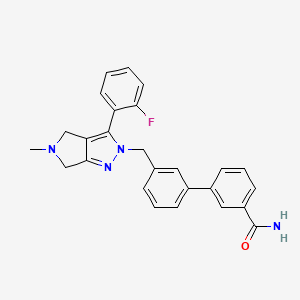
![[Gly9-OH]-Atosiban](/img/structure/B12407015.png)


